Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate

Kinase selectivity CDK-4 inhibition 6-methoxy SAR

Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate (CAS 2104165-64-0, C₁₀H₁₁N₃O₃, MW 221.21) is a heterocyclic building block comprising a fused pyrazolo[1,5-b]pyridazine core substituted with a methoxy group at the 6-position and an ethyl ester at the 3-position. The pyrazolo[1,5-b]pyridazine scaffold is recognized as a privileged structure in kinase inhibitor discovery and has been employed in campaigns targeting cyclin-dependent kinases (CDKs), GSK-3β, and DYRK1A.

Molecular Formula C10H11N3O3
Molecular Weight 221.216
CAS No. 2104165-64-0
Cat. No. B2562786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate
CAS2104165-64-0
Molecular FormulaC10H11N3O3
Molecular Weight221.216
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC(=NN2N=C1)OC
InChIInChI=1S/C10H11N3O3/c1-3-16-10(14)7-6-11-13-8(7)4-5-9(12-13)15-2/h4-6H,3H2,1-2H3
InChIKeyBCTAQSZIFTXWMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate (CAS 2104165-64-0): Procurement-Relevant Scaffold Identity and Core Properties


Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate (CAS 2104165-64-0, C₁₀H₁₁N₃O₃, MW 221.21) is a heterocyclic building block comprising a fused pyrazolo[1,5-b]pyridazine core substituted with a methoxy group at the 6-position and an ethyl ester at the 3-position . The pyrazolo[1,5-b]pyridazine scaffold is recognized as a privileged structure in kinase inhibitor discovery and has been employed in campaigns targeting cyclin-dependent kinases (CDKs), GSK-3β, and DYRK1A [1]. This specific derivative combines an electron-donating 6-methoxy substituent and a carboxylic acid ethyl ester, functionalities that modulate both reactivity and physicochemical properties during fragment elaboration.

Why Generic Pyrazolo[1,5-b]pyridazine-3-carboxylate Analogs Cannot Substitute for Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate (CAS 2104165-64-0) in Research Programs


Within the pyrazolo[1,5-b]pyridazine-3-carboxylate sub-family, small structural modifications produce quantifiably different biological selectivity and physicochemical profiles. Literature SAR shows that introduction of a 6-methoxy substituent can reduce activity against human CDK-4 by >1000-fold while partially preserving anti-parasitic potency, and the choice of ester (methyl vs. ethyl) alters both solubility and synthetic tractability [1]. Furthermore, the 6-methoxy group distinguishes this compound from halogenated analogs (e.g., 6-chloro or 3-bromo), which occupy different chemical space as defined by LogP and hydrogen-bonding capacity . These differences mean that interchanging analogs without quantitative verification introduces uncontrolled variables into SAR exploration and final compound quality.

Quantitative Differentiation Evidence for Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate (CAS 2104165-64-0) vs. Closest Analogs


6-Methoxy vs. 6-Unsubstituted: Kinase Selectivity Modulation (Class-Level Inference from Published SAR)

In a systematic SAR study of pyrazolo[1,5-b]pyridazines, the addition of a methoxy group at the R₂ position (equivalent to the 6-position on the pyridazine ring) led to a complete loss of detectable inhibitory activity against human CDK-4 (>1000-fold reduction), while retaining some anti-parasitic potency against T. b. brucei [1]. This contrasts sharply with 6-unsubstituted analogs (e.g., compound 10a in the same series), which maintained dual CDK-4/T. b. brucei activity. For researchers seeking to decouple CDK-4 inhibition from other kinase or anti-infective activities, the 6-methoxy derivative provides a selectivity handle that 6-H analogs cannot offer.

Kinase selectivity CDK-4 inhibition 6-methoxy SAR pyrazolo[1,5-b]pyridazine scaffold

Ethyl Ester vs. Methyl Ester: Physicochemical and Synthetic Differentiation

The ethyl ester analog (MW 221.21, predicted density 1.33 ± 0.1 g/cm³) differs from its methyl ester counterpart (CAS 1263279-79-3, MW 207.19) in both molecular weight and lipophilicity [1]. The closest comparator, methyl pyrazolo[1,5-b]pyridazine-3-carboxylate (CAS 53946-83-1, MW 177.16), has a measured LogP of 0.73 ; the ethyl homolog is expected to be ~0.5 LogP units higher based on the Hansch π constant for a methylene increment (+0.5), translating to approximately 3-fold greater lipophilicity. In synthetic workflows, the ethyl ester provides orthogonal deprotection conditions relative to methyl or tert-butyl esters, enabling chemoselective transformations when multiple ester moieties coexist in advanced intermediates.

Ester homologation LogP solubility synthetic intermediate fragment elaboration

6-Methoxy vs. 6-Chloro: Hydrogen-Bonding and Electronic Surface Differentiation

Replacement of the 6-methoxy group with chlorine (6-chloropyrazolo[1,5-b]pyridazine, CAS 2089381-06-4) eliminates a strong hydrogen-bond acceptor while introducing a hydrophobic halogen. The methoxy oxygen contributes an additional H-bond acceptor (total acceptors: 4 vs. 3 for the 6-chloro analog) and approximately +12 Ų to the topological polar surface area (TPSA), which directly influences membrane permeability and solubility predictably . In kinase inhibitor design, the methoxy group can engage the hinge region via water-mediated hydrogen bonds, a contact geometrically inaccessible to chlorine [1].

H-bond acceptor polar surface area electron-donating group medicinal chemistry design

3-Ethyl Carboxylate vs. 3-Bromo: Reactivity Vector Differentiation for Fragment Elaboration

The target compound carries a 3-ethyl carboxylate substituent (MW 221.21), while the analog 3-bromo-6-methoxypyrazolo[1,5-b]pyridazine (CAS 1246552-73-7, MW 228.05) bears a bromine atom at the same position . The carboxylate enables amide coupling, ester hydrolysis to the carboxylic acid, and reduction to the alcohol as diversification pathways. In contrast, the 3-bromo analog is a cross-coupling partner (Suzuki, Buchwald-Hartwig), requiring palladium catalysis and boronic acid/amine coupling partners. These two building blocks are chemically orthogonal and cannot replace each other without fundamentally redesigning the synthetic route.

Cross-coupling handle carboxylate bromide building block diversification

Storage and Stability Requirements Differentiating Procurement Logistics

The target compound requires sealed, dry storage at 2–8°C , whereas the closest comparator methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate (CAS 1263279-79-3) is typically shipped and stored at ambient temperature . This differential cold-chain requirement impacts shipping costs, laboratory storage planning, and compound longevity. For procurement, this means the ethyl ester analog necessitates refrigerated storage infrastructure that the methyl ester does not, a factor that should be accounted for in institutional ordering and stock management.

Storage condition cold chain room temperature shipping stability procurement logistics

Optimal Application Scenarios for Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate (CAS 2104165-64-0) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Libraries Requiring CDK-4 Selectivity Decoupling

When building a fragment library targeting kinases where CDK-4 inhibition is an explicit off-target to avoid, the 6-methoxy substituent on this scaffold provides documented selectivity (>1000-fold reduction in CDK-4 activity) [1]. Researchers can use the ethyl ester as a synthetic handle for amide-based fragment elaboration while relying on the methoxy group to suppress CDK-4 engagement. The 6-unsubstituted or 6-halogenated analogs cannot replicate this selectivity profile.

Multi-Step Synthesis Requiring Orthogonal Ester Deprotection

In synthetic routes that employ two or more ester protecting groups (e.g., methyl, tert-butyl, benzyl), the ethyl ester on this compound provides an intermediate deprotection liability distinct from methyl or t-butyl esters [1]. This orthogonality is valuable for complex molecule assembly where chemoselective ester manipulation is required without affecting other functional groups.

Amide-Focused Diversification Libraries at the 3-Position

The 3-ethyl carboxylate is ideally suited for direct amidation with primary or secondary amines under standard HATU/EDCI conditions, generating amide libraries without the need for a preliminary hydrolysis step [1]. In contrast, the 3-bromo analog (CAS 1246552-73-7) requires palladium-catalyzed coupling and is incompatible with amide-focused diversification strategies.

Cold-Chain-Equipped Medicinal Chemistry Laboratories

Laboratories with established refrigerated storage (2–8°C) and experience in handling moisture-sensitive heterocyclic esters will find this compound logistically straightforward to maintain [1]. The documented storage specification (sealed, dry, 2–8°C) should be factored into procurement planning, as the methyl ester analog does not require cold storage and may be preferred where refrigeration infrastructure is unavailable.

Quote Request

Request a Quote for Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.